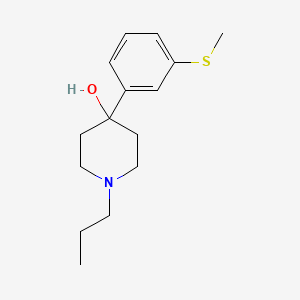

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine

Cat. No. B563081

Key on ui cas rn:

882737-40-8

M. Wt: 265.415

InChI Key: SSNWMPRWIIBOCB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09139525B2

Procedure details

3-Bromothioanisole (960 mg, 4.73 mmol) was dissolved in 10 mL of diethyl ether dried on Na. 1-Propyl-4-piperidone was dissolved in 8 mL of dry diethyl ether. Approximately 10% of the solution of 3-bromothioanisole in dry diethyl ether was added to magnesium (344 mg, 14.15 mmol) and a few iodine crystals in a dried 250 mL three-necked flask in a nitrogen atmosphere. When the brown mixture turned colourless, the remaining solution of 3-bromothioanisole in dry diethyl ether was added drop wise, while refluxing on a hot water bath in a nitrogen atmosphere. When all the solution was added, the reaction mixture was left to reflux for twenty minutes. Then, 10 mL of dry diethyl ether was added because of evaporation. It was left to reflux for 30 minutes. The reaction mixture turned yellow and then green. Gas forming was noticed even before refluxing. Then the reaction mixture was left to cool to room temperature. The solution of 1-propyl-4-piperidone in dry diethyl ether was added drop wise to the reaction mixture. The reaction mixture then consisted of a dark oil, white precipitation and some clear solution. The reaction mixture was worked up with saturated NH4Cl solution (30 mL). The organic layer was separated. The aqueous layer was extracted twice with diethyl ether. The organic layers were collected and washed with brine and dried on MgSO4 during the night. The solution was filtered and the solvent evaporated in vacuo on a rotavapor. No further purification. Yield: 460 mg (56%). IR (KBr): 3113, 2956, 2917, 2828, 2772, 2365, 1583, 1444, 1375, 1148, 1104, 1044, 780, 696 cm−1; 1H-NMR (CDCl3, 300 MHz): δ 7.280 (d), 7.159 (m), 2.820 (d), 2.484 (s), 2.433 (t), 2.195 (t), 1.761 (d), 1.588 (t), 0.924 (t) ppm; 13C-NMR (CDCl3, 300 MHz): δ 127.291, 123.521, 121.359, 119.865, 69.826, 59.311, 47.947, 36.864, 18.573, 14.310, 10.524 ppm; GCMS (EI): m/z 265 (M+), 236 (M−29), 218, 206, 118; GC (100-320° C., 15° C./min): 7.6 min.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

1-propyl-4-piperidone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[C:4]([S:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Mg].II.[CH2:13]([N:16]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]1)[CH2:14][CH3:15]>C(OCC)C>[CH3:9][S:8][C:4]1[CH:3]=[C:2]([C:19]2([OH:22])[CH2:20][CH2:21][N:16]([CH2:13][CH2:14][CH3:15])[CH2:17][CH2:18]2)[CH:7]=[CH:6][CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

960 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C=CC1)SC

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C=CC1)SC

|

|

Name

|

|

|

Quantity

|

344 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C=CC1)SC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Six

|

Name

|

1-propyl-4-piperidone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)N1CCC(CC1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on Na

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

1-Propyl-4-piperidone was dissolved in 8 mL of dry diethyl ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while refluxing on a hot water bath in a nitrogen atmosphere

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When all the solution was added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction mixture was left

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for twenty minutes

|

WAIT

|

Type

|

WAIT

|

|

Details

|

It was left

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Gas forming

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before refluxing

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Then the reaction mixture was left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture then consisted of a dark oil, white precipitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted twice with diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layers were collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on MgSO4 during the night

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated in vacuo on a rotavapor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

No further purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

GC (100-320° C., 15° C./min)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

7.6 min.

|

|

Duration

|

7.6 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CSC=1C=C(C=CC1)C1(CCN(CC1)CCC)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |